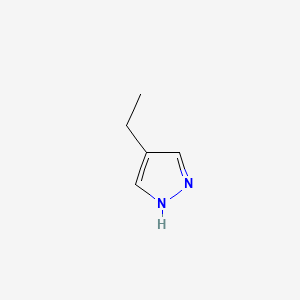

4-ethyl-1H-pyrazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNXHUNMFYXQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513322 | |

| Record name | 4-Ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17072-38-7 | |

| Record name | 4-Ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization of 4 Ethyl 1h Pyrazole Systems

Direct Synthesis Strategies for the 4-ethyl-1H-pyrazole Core

The construction of the pyrazole (B372694) ring, particularly with specific substitution patterns like a C4-ethyl group, is a cornerstone of heterocyclic chemistry. The primary and most established method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis. mdpi.comnih.gov To achieve the synthesis of a this compound, the required precursor would be a β-dicarbonyl compound bearing an ethyl group on the central carbon, such as 3-ethyl-2,4-pentanedione, which would then be reacted with hydrazine.

Regioselective Synthetic Routes for Pyrazoles with Ethyl Substitution

A significant challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is controlling the regioselectivity to obtain the desired isomer. thieme-connect.com Research has shown that the choice of solvent and reaction conditions plays a pivotal role in directing the outcome of the cyclization.

A study by Gosselin and colleagues demonstrated a highly regioselective method for producing 1-aryl-3,4,5-substituted pyrazoles. mdpi.comorganic-chemistry.org Their approach involves the condensation of 1,3-diketones with arylhydrazines at room temperature in an aprotic solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This method shows markedly improved regioselectivity compared to reactions run in protic solvents like ethanol (B145695). organic-chemistry.org The principles of this method are applicable to the synthesis of 4-ethyl substituted pyrazoles, provided the appropriate ethyl-containing 1,3-diketone is used.

Similarly, the regiochemistry of the reaction between β-enamino diketones and phenylhydrazine (B124118) can be controlled by the solvent; protic solvents favor one regioisomer, while aprotic solvents yield the other. researchgate.net This provides a strategic handle for synthesizing specific isomers of C-substituted pyrazoles. While not a direct synthesis of the ethyl-substituted core, selective functionalization at the C4 position has been achieved through CAN-mediated iodination of 1-aryl-3-CF3-1H-pyrazoles, indicating the feasibility of post-synthesis modification to introduce substituents at this position. rsc.org

Catalyst-Mediated Synthesis Approaches for Pyrazole Ring Formation

The efficiency and selectivity of pyrazole synthesis can be significantly enhanced through catalysis. A variety of catalysts have been employed to facilitate the formation of the pyrazole ring, often enabling milder reaction conditions and improved yields.

Lewis acids are prominent catalysts in these syntheses. For instance, zinc triflate (Zn(OTf)₂) effectively catalyzes the three-component condensation of aldehydes, arylhydrazines, and ethyl acetoacetate (B1235776) under solvent-free conditions. thieme-connect.com Other notable Lewis acid catalysts include ytterbium perfluorooctanoate (Yb(PFO)₃) for the synthesis of pyrazole-4-carboxylates and samarium(III) chloride (SmCl₃), which catalyzes the in-situ formation of 1,3-diketones that subsequently cyclize with hydrazine. beilstein-journals.org A synergistic catalytic system of niobium pentachloride (NbCl₅) and silver perchlorate (B79767) (AgClO₄) has also been reported for the synthesis of fully substituted pyrazoles. rasayanjournal.co.in

Heterogeneous catalysts offer the advantages of easy separation and reusability. Nano-ZnO provides an environmentally friendly option for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com Amberlyst-70, a resinous and cost-effective heterogeneous catalyst, has been used for the condensation of hydrazines with 1,3-diketones in aqueous media. mdpi.com Transition metals also play a crucial role. Palladium on carbon (Pd/C) has been used to mediate the synthesis of fused pyrazole systems, and copper-based catalysts are employed in multicomponent reactions to form 1,3-substituted pyrazoles. beilstein-journals.orgnih.govbeilstein-journals.org

Table 1: Catalyst Systems in Pyrazole Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Zinc triflate [Zn(OTf)₂] | Aldehydes, arylhydrazines, ethyl acetoacetate | Solvent-free conditions, high yields. | thieme-connect.com |

| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | Environmentally friendly, short reaction time. | mdpi.com |

| Amberlyst-70 | Hydrazines, 1,3-diketones | Heterogeneous, reusable, works in water. | mdpi.com |

| Ytterbium perfluorooctanoate [Yb(PFO)₃] | Aldehydes, β-ketoesters, hydrazines | Mild and highly efficient for pyrazole-4-carboxylates. | beilstein-journals.org |

| Niobium pentachloride-Silver perchlorate [NbCl₅-AgClO₄] | Aldehydes, phenyl hydrazine, ethyl acetoacetate | Synergistic system, excellent yields, mild conditions. | rasayanjournal.co.in |

| Molecular Iodine (I₂) | Benzoylacetonitriles, arylhydrazines, diaryl diselenides | Catalyzes one-pot synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. | beilstein-journals.org |

One-Pot Multicomponent Reactions in Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single step, thereby minimizing waste and saving time. rasayanjournal.co.inrsc.org These reactions are particularly powerful for building molecular diversity.

A widely used MCR for generating fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. beilstein-journals.orgrsc.orgrsc.orgresearchgate.netresearchgate.net To synthesize a pyrazole with a C4-ethyl group using this approach, a β-ketoester containing the ethyl group at the alpha position, like ethyl 2-ethylacetoacetate, would be a logical starting material.

Simpler three-component reactions are also common. The reaction between aldehydes, arylhydrazines, and ethyl acetoacetate, often catalyzed by a Lewis acid like Zn(OTf)₂, provides a direct route to fully substituted pyrazoles. thieme-connect.com More unconventional MCRs have also been developed to avoid hazardous reagents. For example, a method utilizing a titanium imido complex facilitates the oxidative coupling of alkynes and nitriles to form the pyrazole ring without the need for hydrazine. acs.org

Sustainable Synthesis Methods (e.g., Microwave-Assisted, Green Chemistry Protocols)

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for pyrazole synthesis. These approaches focus on reducing energy consumption, using environmentally benign solvents, and employing recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. acs.org For pyrazole synthesis, it drastically reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. rsc.orgjchr.orgijpsjournal.com For example, a multicomponent synthesis of pyranopyrazoles that took 1.4 hours with conventional heating was completed in just 25 minutes with an improved yield under microwave irradiation. rsc.org Another study reported the synthesis of pyrazoles in 4 minutes with yields up to 96% using microwave assistance. ijpsjournal.com

Green Chemistry Protocols: The use of water as a reaction solvent is a cornerstone of green synthesis. acs.orglongdom.orgthieme-connect.com Several pyrazole syntheses have been successfully performed in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) in one-pot procedures. thieme-connect.comresearchgate.net In some cases, the reaction can proceed without any catalyst in water, further enhancing its green credentials. thieme-connect.com

Ultrasonic irradiation is another green technique that has been applied to pyrazole synthesis, enabling catalyst-free reactions in water with excellent results. rsc.org Furthermore, solvent-free reactions, conducted by grinding the reactants together, offer an exceptionally clean and efficient synthetic route. rsc.orgresearchgate.net The development of reusable heterogeneous catalysts, such as various nanocatalysts and polymer-supported reagents, is also a key aspect of sustainable pyrazole synthesis. mdpi.comrsc.orgjsynthchem.com

Table 2: Comparison of Conventional vs. Sustainable Synthetic Methods

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 80 °C, SnCl₂ catalyst | 1.4 hours | 80% | rsc.org |

| Microwave Irradiation | KOtBu catalyst, Methanol | < 5 minutes | Excellent | rsc.org |

| Microwave Irradiation | Solvent-free | 9-10 minutes | 79-92% | acs.org |

| Conventional Heating | Reflux | 7-9 hours | Lower yields | acs.org |

| Ultrasonic Irradiation | Catalyst-free, Water | 10 minutes | 98% | rsc.org |

| Solvent-Free Grinding | Catalyst, 80 °C | 20 minutes | Excellent | rsc.org |

Advanced Functionalization and Derivatization of the this compound Moiety

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. N-substitution is a common and important functionalization strategy.

N-Substitution Strategies (e.g., Alkylation, Arylation)

The N-substitution of asymmetrically substituted pyrazoles, such as a this compound, can be complicated by the formation of regioisomeric products due to the presence of two reactive nitrogen atoms in the ring. nih.gov Therefore, the regioselective introduction of alkyl or aryl groups is a key objective.

N-Alkylation: The outcome of N-alkylation reactions is highly dependent on the reaction conditions, including the base and solvent used. nih.gov For example, the alkylation of ethyl 1H-pyrazole-3(5)-carboxylate with an alkyl halide can be directed towards different isomers by careful selection of the base; potassium carbonate (K₂CO₃) favors the formation of the 1-substituted pyrazole-3-carboxylate. nih.gov This demonstrates that regiocontrol is achievable, allowing for the targeted synthesis of specific N-alkylated this compound isomers.

N-Arylation: Several modern catalytic methods exist for the N-arylation of pyrazoles. Palladium-catalyzed cross-coupling reactions, using aryl triflates as the coupling partner, provide an effective route to N-arylpyrazoles. organic-chemistry.org Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are also widely used and can be performed with a range of aryl halides. organic-chemistry.orgresearchgate.netmdpi.com

Direct nucleophilic aromatic substitution (SₙAr) is another viable strategy, particularly with electron-deficient aryl halides like fluoronitrobenzenes. semanticscholar.org These reactions are typically carried out using a strong base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMSO. The regioselectivity of this type of arylation can be influenced by the substitution pattern on the pyrazole ring itself. semanticscholar.org

Functionalization of the Ethyl Group at C4

The ethyl substituent at the C4 position of the pyrazole ring, while generally stable, can be chemically modified to introduce new functional groups. The carbon atom adjacent to the pyrazole ring (the α-carbon) is analogous to a benzylic position, rendering it susceptible to specific oxidative and halogenation reactions.

Oxidation: The pyrazole ring itself is relatively resistant to oxidation, which allows for selective transformation of the alkyl side chain. smolecule.com While direct, high-yielding oxidation of the C4-ethyl group is not extensively documented, metabolic studies of related compounds indicate that enzymatic oxidation at the ethyl side chain is a feasible pathway. vulcanchem.com Standard laboratory oxidizing agents can be employed to transform the ethyl group. For instance, controlled oxidation could potentially convert the ethyl group into a 1-(1H-pyrazol-4-yl)ethan-1-ol or 1-(1H-pyrazol-4-yl)ethan-1-one moiety. More vigorous oxidation, for example using potassium permanganate (B83412) (KMnO₄), could cleave the ethyl group or oxidize it to a carboxylic acid, although this may require careful control to avoid degradation of the pyrazole ring.

Halogenation: The α-carbon of the ethyl group is a target for free-radical halogenation. Reagents such as N-Bromosuccinimide (NBS), often used for allylic and benzylic bromination, can introduce a bromine atom at this position under radical initiation conditions (e.g., UV light or AIBN). libretexts.org This would yield 4-(1-bromoethyl)-1H-pyrazole, a versatile intermediate for subsequent nucleophilic substitution reactions.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. researchgate.netnih.govchemmethod.com However, this reaction typically targets the activated positions of the aromatic ring itself (C4 in unsubstituted pyrazoles) rather than the alkyl side chain. jocpr.com Therefore, it is not a primary method for functionalizing the ethyl group but rather for substitution on the pyrazole ring.

Table 1: Potential Functionalization Reactions of the C4-Ethyl Group

| Reaction Type | Reagent(s) | Potential Product | Notes |

|---|---|---|---|

| Oxidation | Mild Oxidizing Agents (e.g., MnO₂) | 1-(1H-pyrazol-4-yl)ethan-1-one | Selective oxidation of the secondary carbon. |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | 1H-Pyrazole-4-carboxylic acid | Risk of ring cleavage; conditions must be carefully controlled. |

| Halogenation | N-Bromosuccinimide (NBS), Initiator | 4-(1-Bromoethyl)-1H-pyrazole | Introduces a functional handle for further substitution. libretexts.org |

C-Substitution at Other Unsubstituted Ring Positions (e.g., C3, C5)

In the pyrazole ring, the C4 position is the most electron-rich and thus the most susceptible to electrophilic substitution. pharmajournal.net When this position is blocked, as in this compound, electrophilic attack is directed to the C3 and C5 positions. researchgate.netmdpi.com The ethyl group is an electron-donating group, which further activates the ring towards electrophilic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the pyrazole ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For a 4-substituted pyrazole, this reaction is expected to yield a mixture of 4-ethyl-3-nitro-1H-pyrazole and 4-ethyl-5-nitro-1H-pyrazole. The precise ratio of these isomers can depend on the steric bulk of the substituent at the N1 position and the reaction conditions. In some cases, nitration can occur at both C3 and C5 positions under forcing conditions. mdpi.com

Halogenation: Direct halogenation of the pyrazole ring at the C3 and C5 positions can be accomplished using various reagents. N-Halosuccinimides like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are effective for introducing chlorine, bromine, and iodine, respectively, onto the pyrazole ring in solvents like ethanol or acetonitrile (B52724). nih.gov This method provides a regioselective pathway to 3-halo- or 5-halo-4-ethylpyrazoles, which are valuable intermediates for cross-coupling reactions.

Table 2: Electrophilic Substitution Reactions on the this compound Ring

| Reaction | Reagent(s) | Position of Substitution | Product Class |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C3 and/or C5 | 4-Ethyl-3(5)-nitro-1H-pyrazole rsc.org |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 and/or C5 | 3(5)-Chloro-4-ethyl-1H-pyrazole nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | C3 and/or C5 | 3(5)-Bromo-4-ethyl-1H-pyrazole nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | C3 and/or C5 | 3(5)-Iodo-4-ethyl-1H-pyrazole mdpi.com |

Formation of Fused Heterocyclic Systems Incorporating Ethylpyrazole Scaffolds

Functionalized 4-ethyl-1H-pyrazoles, particularly 5-amino-4-ethyl-1H-pyrazole derivatives, are key building blocks for the synthesis of bicyclic heterocyclic systems. These annulation reactions typically involve the condensation of the aminopyrazole with a 1,3-bielectrophilic partner to construct a new six-membered ring fused to the pyrazole core. acs.org

Pyrazolo[1,5-a]pyrimidines: This fused system is commonly prepared through the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. semanticscholar.orgsemanticscholar.org For instance, reacting 5-amino-4-ethyl-1H-pyrazole with a 1,3-diketone like acetylacetone (B45752) in a solvent such as acetic acid or ethanol leads to the formation of a 6-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine. semanticscholar.orgclockss.org The reaction proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration. The use of unsymmetrical diketones or β-ketoesters can lead to mixtures of regioisomers. semanticscholar.org

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

| Pyrazole Reactant | 1,3-Dielectrophile | Conditions | Fused Product Core |

|---|---|---|---|

| 5-Amino-4-ethyl-1H-pyrazole | Acetylacetone | Acetic Acid, Reflux | 6-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine clockss.org |

| 5-Amino-4-ethyl-1H-pyrazole | Ethyl Acetoacetate | Acetic Acid, Reflux | 6-Ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one semanticscholar.org |

| 3,5-Diamino-4-ethyl-1H-pyrazole | Malononitrile | Microwave, Acetic Acid | 2,7-Diamino-6-ethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile clockss.org |

Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine scaffold from a 4-ethylpyrazole precursor often starts with 5-amino-4-ethyl-1H-pyrazole. cdnsciencepub.comurl.edu Several established methods can be employed:

Friedländer Annulation: Condensation with an α,β-unsaturated ketone or aldehyde in the presence of a catalyst like zirconium(IV) chloride (ZrCl₄) or under acidic conditions yields the corresponding pyrazolo[3,4-b]pyridine. mdpi.com

Reaction with 1,3-Diketones: Similar to the pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, reaction with 1,3-diketones can also lead to pyrazolo[3,4-b]pyridines, though it can sometimes produce a mixture of isomers depending on the reaction conditions and the nature of the substituents. url.edu

Gould-Jacobs Reaction: This method involves reacting the aminopyrazole with a reagent like diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to produce a 4-hydroxypyrazolo[3,4-b]pyridine derivative. cdnsciencepub.com

Table 4: Synthesis of Pyrazolo[3,4-b]pyridines

| Pyrazole Reactant | Co-reactant(s) | Conditions | Fused Product Core |

|---|---|---|---|

| 5-Amino-4-ethyl-1H-pyrazole | α,β-Unsaturated Ketone | ZrCl₄, DMF/EtOH, 95 °C | 4-Ethyl-1H-pyrazolo[3,4-b]pyridine derivative mdpi.com |

| 5-Amino-4-ethyl-1H-pyrazole | Aromatic Aldehyde, Ethyl Pyruvate | Multicomponent Reaction | 4-Carboxyethyl-6-aryl-4-ethyl-1H-pyrazolo[3,4-b]pyridine asianpubs.org |

| 5-Amino-4-ethyl-1H-pyrazole | Diethyl 2-(ethoxymethylene)malonate | Heat (e.g., Dowtherm A) | 5-Carboxyethyl-4-hydroxy-4-ethyl-1H-pyrazolo[3,4-b]pyridine cdnsciencepub.com |

Pyrazolo[3,4-d]pyridazines: The synthesis of the pyrazolo[3,4-d]pyridazine system typically requires a pyrazole precursor with functional groups at both the C3 and C4 positions. For example, a starting material like diethyl this compound-3,4-dicarboxylate can be cyclized by reacting it with hydrazine hydrate. researchgate.netresearchgate.net The reaction involves the formation of a dihydrazide intermediate, followed by an intramolecular cyclization to form the pyridazine (B1198779) ring, resulting in a 4-ethyl-1H-pyrazolo[3,4-d]pyridazine-4,7(5H,6H)-dione.

Table 5: Synthesis of Pyrazolo[3,4-d]pyridazines

| Pyrazole Reactant | Co-reactant | Conditions | Fused Product Core |

|---|---|---|---|

| Diethyl this compound-3,4-dicarboxylate | Hydrazine Hydrate | Reflux | 4-Ethyl-1H-pyrazolo[3,4-d]pyridazine-4,7(5H,6H)-dione researchgate.netresearchgate.net |

| This compound-3,4-dicarbonitrile | Hydrazine Hydrate | Reflux | 4,7-Diamino-4-ethyl-1H-pyrazolo[3,4-d]pyridazine |

Advanced Spectroscopic and Spectrometric Characterization of 4 Ethyl 1h Pyrazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 4-ethyl-1H-pyrazole and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing organic molecules like this compound. The chemical shifts (δ) observed in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

For analogs such as 5-Amino-4-ethyl-3-phenyl-1H-pyrazole, the ¹H NMR spectrum in DMSO-d6 shows a triplet for the methyl protons of the ethyl group at approximately 1.06 ppm and a quartet for the methylene (B1212753) protons around 2.45 ppm. rsc.org The protons on the pyrazole (B372694) ring and any attached phenyl groups resonate at lower fields, typically between 7.31 and 7.51 ppm. rsc.org The NH and NH2 protons often appear as broad singlets that are exchangeable with D2O. rsc.org

In the ¹³C NMR spectrum of this analog, the ethyl group carbons appear at higher fields, with the methyl carbon (CH3) at approximately 14.74 ppm and the methylene carbon (CH2) at around 15.88 ppm. rsc.org The carbon atoms of the pyrazole ring and the phenyl substituent are observed at lower fields, generally in the range of 105.7 to 152.9 ppm. rsc.org

Detailed ¹H and ¹³C NMR data for representative pyrazole analogs are presented in the tables below.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Analogs

| Compound | Solvent | CH₃ (t) | CH₂ (q) | Aromatic/Pyrazole-H (m) | NH/NH₂ (br s) |

| 5-Amino-4-ethyl-3-phenyl-1H-pyrazole | DMSO-d6 | 1.06 | 2.45 | 7.31-7.51 | 5.40 |

| 3-Ethyl-4-phenyl-1H-pyrazole | CDCl₃ | 1.23 | 2.67 | 7.35-7.59 | 11.59 |

| Ethyl 3-amino-4-pyrazolecarboxylate | DMSO-d6 | 1.25 | 4.17 | 7.48 | - |

Data sourced from references rsc.orgrsc.orgchemicalbook.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Analogs

| Compound | Solvent | CH₃ | CH₂ | Pyrazole/Phenyl C |

| 5-Amino-4-ethyl-3-phenyl-1H-pyrazole | DMSO-d6 | 14.74 | 15.88 | 105.7, 127.4, 128.0, 128.7, 131.2, 141.5, 152.9 |

| 3-Ethyl-4-phenyl-1H-pyrazole | CDCl₃ | 15.0 | 17.5 | 120.1, 127.6, 128.5, 132.3, 133.5, 144.5 |

Data sourced from references rsc.orgrsc.org

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules. Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are two such powerful experiments. huji.ac.il

A COSY spectrum reveals proton-proton (¹H-¹H) couplings within a molecule. For this compound, a cross-peak between the methyl and methylene proton signals of the ethyl group would confirm their direct connectivity. huji.ac.il

HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). In the HSQC spectrum of this compound, the proton signal of the ethyl's CH2 group would show a correlation to the corresponding methylene carbon signal, and the methyl protons would correlate with the methyl carbon. huji.ac.il These techniques, along with others like Heteronuclear Multiple Bond Correlation (HMBC), which shows longer-range ¹H-¹³C couplings, are crucial for the complete and unambiguous assignment of all NMR signals. researchgate.netresearchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, substitution, and involvement in hydrogen bonding. For instance, in a substituted pyrazole, the two nitrogen atoms of the ring will have distinct chemical shifts, allowing for their differentiation. ajchem-a.com In some cases, ¹H-¹⁵N HMBC experiments are utilized to correlate the nitrogen atoms with nearby protons, aiding in the assignment of the pyrazole ring tautomers and substitution patterns. umtm.czrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational properties of this compound and its analogs.

The IR spectrum of pyrazole derivatives typically displays characteristic absorption bands. The N-H stretching vibration of the pyrazole ring is usually observed in the region of 3100-3300 cm⁻¹. rsc.org The C-H stretching vibrations of the ethyl group and the aromatic ring appear around 2800-3100 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the pyrazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. rsc.orgrsc.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational assignment. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Pyrazole Analogs

| Compound | N-H Stretch | C-H Stretch | C=N/C=C Stretch |

| 5-Amino-4-ethyl-3-phenyl-1H-pyrazole | 3415, 3359, 3212 | 2963, 2866 | 1617, 1561 |

| 3-Ethyl-4-phenyl-1H-pyrazole | 3170 | 2966 | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. rsc.orgrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For pyrazole derivatives, common fragmentation pathways include the loss of small molecules like HCN, N₂, and fragments from the substituents. researchgate.netresearchgate.net For example, an analog with an azidomethyl group may show a characteristic loss of a nitrogen molecule (N₂). vulcanchem.com Another example is the fragmentation of ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, which is initiated by the elimination of an ethanol (B145695) molecule. researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. This technique has been used to determine the crystal structures of various pyrazole derivatives. scilit.comiucr.orgtandfonline.com

For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are nearly coplanar, while the phenyl ring is almost perpendicular to them. scilit.com The analysis also identified various intermolecular interactions, such as N–H···N and N–H···O hydrogen bonds, which stabilize the crystal packing. scilit.com Such studies are crucial for understanding the conformational preferences and non-covalent interactions that govern the solid-state architecture of these compounds.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a pivotal analytical technique for elucidating the electronic structure of heterocyclic compounds like this compound. This method provides valuable insights into the electronic transitions between molecular orbitals, primarily the π→π* and n→π* transitions, which are characteristic of conjugated systems and heteroatoms. The absorption maxima (λmax) and molar absorptivity (ε) are directly influenced by the molecular structure, including the nature and position of substituents on the pyrazole ring.

The electronic spectrum of the parent pyrazole ring and its derivatives is characterized by distinct absorption bands in the ultraviolet region. nih.govresearchgate.net The conjugated π-electron system of the pyrazole ring gives rise to strong π→π* transitions. researchgate.netbeilstein-journals.orgbeilstein-journals.org Additionally, the presence of two nitrogen atoms with lone pairs of electrons allows for weaker n→π* transitions. nih.govbeilstein-journals.orgbeilstein-journals.org

Research on pyrazole analogs, particularly those with extended conjugation or auxochromic/chromo-phoric groups, demonstrates predictable shifts in absorption bands. For instance, the introduction of substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) effect, as well as hyperchromic (increased absorption) or hypochromic (decreased absorption) effects. In a study of phenylazopyrazole derivatives, compounds in acetonitrile (B52724) exhibited strong π→π* transitions in the 324–368 nm range and weaker n→π* transitions between 410–451 nm. beilstein-journals.orgbeilstein-journals.org The introduction of methyl and acyl groups to a nitrogen on the pyrazole ring resulted in a hyperchromic effect and a minor bathochromic shift. beilstein-journals.orgbeilstein-journals.org

Furthermore, computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to simulate and understand the UV-Visible spectra of pyrazole derivatives. nih.govnih.gov These theoretical calculations often show good agreement with experimental data and help assign specific electronic transitions. nih.govmaterialsciencejournal.org For example, studies on pyrazole azo dyes have attributed absorption bands in the 312–359 nm range to n → π* and/or π → π* electronic transitions of the azo chromophore. nih.gov The solvent can also play a crucial role, as solute-solvent interactions can stabilize the π* antibonding orbital, leading to spectral shifts in polar solvents. nih.gov

The optical properties of pyrazoles are of significant interest for applications in materials science, such as in sensors and nonlinear optical (NLO) materials. ias.ac.inmdpi.combohrium.com The conjugated π-electronic system is responsible for promising photoluminescence and electrochemical properties. ias.ac.in

While specific experimental data for this compound is not extensively detailed in the reviewed literature, the general spectral characteristics can be inferred from its analogs. The ethyl group at the C4 position is an alkyl substituent and is expected to have a modest effect on the electronic spectrum compared to more powerful electron-donating or withdrawing groups.

Below are tables summarizing UV-Visible absorption data for various pyrazole analogs, illustrating the influence of different substitution patterns on their electronic transitions.

Table 1: UV-Visible Absorption Data for Phenylazopyrazole Derivatives in CH₃CN

| Compound | Transition Type | λmax (nm) | Reference |

| Phenylazopyrazole Derivatives | π→π | 324–368 | beilstein-journals.org, beilstein-journals.org |

| Phenylazopyrazole Derivatives | n→π | 410–451 | beilstein-journals.org, beilstein-journals.org |

Table 2: Experimental and Calculated UV-Visible Absorption Data for Pyrazole Azo Dyes in Ethanol

| Compound/Structure | Experimental λmax (nm) | Calculated λmax (nm) | Transition/Group | Reference |

| Dye 4a | 216 | 222.27 | 3-methyl-1H-pyrazole | nih.gov |

| Dye 4a | 345 | 334.21 | Azo group | nih.gov |

| Dye 4c | 238, 260 | 238.32, 263.21 | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | nih.gov |

| Dye 4c | 331 | 342.93 | Azo group | nih.gov |

| Dye 4h | 223 | 229.92 | Ester carboxyethyl | nih.gov |

| Dye 4h | 293 (shoulder at 305) | 291.69, 306.07 | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | nih.gov |

| Dye 4h | 359 | 368.13 | Azo group | nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Ethyl 1h Pyrazole Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic and structural properties of pyrazole (B372694) derivatives. nih.gov These studies provide a foundational understanding of the molecule's behavior at the quantum mechanical level.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are instrumental in determining the optimized molecular geometry of pyrazole systems. nih.govmdpi.com For 4-ethyl-1H-pyrazole, these calculations would predict the most stable three-dimensional arrangement of its atoms, taking into account bond lengths, bond angles, and dihedral angles. The ethyl group at the 4-position introduces a degree of conformational flexibility. Theoretical studies on substituted pyrazoles have shown that even with substitutions, the pyrazole ring largely maintains its structural integrity with minimal geometric distortion. Conformational analysis would explore the rotational freedom of the ethyl group to identify the lowest energy conformers. In related pyrazole derivatives, the orientation of substituents has been shown to be influenced by both electronic and steric factors. mdpi.com For instance, in studies of other substituted pyrazoles, bulkier groups have been found to preferentially occupy certain positions to minimize steric hindrance. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For pyrazole derivatives, DFT calculations have been used to determine these orbital energies. In a typical analysis of a molecule like this compound, the HOMO would likely be localized on the electron-rich pyrazole ring, while the LUMO would also be distributed across the ring system. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in related pyrazole compounds, HOMO-LUMO energy gaps have been calculated to be around 4.5 electron volts.

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.21495 | -5.85 |

| LUMO Energy | -0.04879 | -1.33 |

| HOMO-LUMO Gap | 0.16616 | 4.52 |

Note: The data in this table is representative of a related pyrazole derivative and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Spectroscopic Property Prediction and Validation (e.g., Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are also highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) for pyrazole derivatives have shown good agreement with experimental findings. researchgate.nettandfonline.com

For this compound, theoretical IR spectra would reveal characteristic vibrational modes associated with the pyrazole ring and the ethyl substituent. Similarly, time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum, providing insights into the electronic transitions occurring within the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes and interactions with their environment, such as a solvent. rdd.edu.iquomustansiriyah.edu.iq For this compound, MD simulations in an aqueous solution would reveal how the molecule interacts with water molecules and how these interactions influence its conformation.

Studies on pyrazole in aqueous solutions have shown that water molecules form hydration shells around the molecule, particularly around the nitrogen atoms. uomustansiriyah.edu.iq The dynamics of these water molecules and their hydrogen bonding patterns with the pyrazole are crucial for understanding its behavior in a biological context. MD simulations can also explore the conformational space of the ethyl group, providing a more comprehensive picture of its flexibility than static DFT calculations.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies

Molecular docking and QSAR studies are computational techniques used to predict the interaction of a molecule with a biological target and to correlate its chemical structure with its biological activity, respectively. msjonline.orgacs.org While specific studies on this compound may be limited, research on related pyrazole derivatives provides a strong basis for understanding its potential.

Ligand-Protein Interaction Profiling and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govd-nb.info This technique is widely used in drug discovery to identify potential drug candidates. Studies on various pyrazole derivatives have demonstrated their ability to bind to a range of biological targets, including enzymes like cyclooxygenase-2 (COX-2) and Janus kinases (JAKs). msjonline.orgnih.gov

For this compound, docking studies could be performed against various protein targets to predict its binding mode and affinity. These studies would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and the amino acid residues in the protein's active site. For instance, in studies of other pyrazole inhibitors, the pyrazole ring has been shown to form crucial hydrogen bonds with the protein backbone. acs.org The ethyl group at the 4-position would likely occupy a hydrophobic pocket within the binding site. The results of such studies can provide a rational basis for the design of more potent and selective inhibitors.

| Protein Target | Therapeutic Area | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | msjonline.org |

| Janus Kinase (JAK) | Immunomodulatory Diseases | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.gov |

| Carbonic Anhydrase | Various | nih.gov |

Mechanistic Insights from Computational Models

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving pyrazole systems. eurasianjournals.comacs.org While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the wealth of theoretical investigations into the synthesis and reactivity of the broader pyrazole class provides significant mechanistic insights that are directly applicable. These models offer a molecular-level understanding of reaction pathways, transition states, and the factors governing regioselectivity, which are crucial for the rational design of synthetic routes. researchgate.netkoreascience.krresearchgate.net

One of the most computationally studied reactions for pyrazole formation is the [3+2] cycloaddition. mdpi.comgrowingscience.commdpi.com These reactions typically involve a 1,3-dipole (like a diazoalkane or a nitrile imine) and a dipolarophile (such as an alkyne or alkene). mdpi.comorganic-chemistry.orgacs.org Computational models have been instrumental in explaining the regioselectivity of these cycloadditions. researchgate.netmdpi.com By calculating the energies of the different possible transition states, researchers can predict which regioisomer will be preferentially formed. mdpi.com For instance, in the reaction of a nitrile imine with an unsymmetrical alkyne, two different pyrazole products can be formed. DFT calculations can determine the activation energies for both pathways, with the lower energy pathway indicating the major product. researchgate.netacs.org The regioselectivity is often governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile, a concept explained by Frontier Molecular Orbital (FMO) theory. nih.gov

Computational studies have also shed light on the stepwise versus concerted nature of these cycloaddition reactions. growingscience.com Analysis of the potential energy surface can reveal the presence or absence of stable intermediates. An ELF (Electron Localization Function) analysis can further elucidate the mechanism by showing the changes in electron density and bond formation throughout the reaction coordinate, indicating whether the new chemical bonds are formed simultaneously or sequentially. growingscience.com

The influence of substituents on the pyrazole ring's reactivity is another area where computational models provide valuable insights. encyclopedia.pubmdpi.com The ethyl group at the C4 position of this compound is generally considered an electron-donating group. Theoretical calculations on substituted pyrazoles have shown that electron-donating groups can influence the basicity and nucleophilicity of the pyrazole ring. encyclopedia.pubmdpi.com For example, studies on 3(5)-methylpyrazole have indicated that electron-donating groups at the C3 position increase the basicity of the pyrazole ring. encyclopedia.pubmdpi.com While the ethyl group is at C4 in the target molecule, it would similarly be expected to increase the electron density of the ring system compared to unsubstituted pyrazole, potentially affecting its behavior in electrophilic substitution reactions. Computational models can quantify this effect by calculating properties such as molecular electrostatic potential (MEP) maps and atomic charges.

Furthermore, computational methods are used to investigate tautomerism in pyrazole systems. mdpi.com For N-unsubstituted pyrazoles like this compound, annular tautomerism is a key characteristic. Quantum chemical calculations can determine the relative energies of the different tautomeric forms and the energy barriers for proton transfer between the nitrogen atoms. mdpi.com These calculations have shown that while the energy difference between the tautomers might be small, the activation energy for intramolecular proton transfer can be significant. mdpi.com The presence of solvents can also be modeled, revealing their role in facilitating intermolecular proton transfer, which often provides a lower energy pathway for tautomerization. mdpi.com

Illustrative Computational Data for Pyrazole Formation

To illustrate the type of data generated from computational studies on pyrazole synthesis, the following tables present representative findings from DFT calculations on [3+2] cycloaddition reactions, which are a common method for forming the pyrazole ring. Note that this data is for analogous systems in the absence of specific studies on this compound.

Table 1: Calculated Activation Energies for Regioisomeric Transition States in a [3+2] Cycloaddition Reaction

| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (kcal/mol) | Reference |

| Pathway A (forms 3,5-disubstituted pyrazole) | Nitrile Imine + Alkyne | TS1 | 15.2 | researchgate.net, acs.org |

| Pathway B (forms 3,4-disubstituted pyrazole) | Nitrile Imine + Alkyne | TS2 | 18.5 | researchgate.net, acs.org |

This table demonstrates how computational chemistry can predict regioselectivity. The lower activation energy for Pathway A suggests that the 3,5-disubstituted pyrazole would be the major product.

Table 2: Frontier Molecular Orbital (FMO) Energies for a Typical [3+2] Cycloaddition

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (LUMO-HOMO) (eV) | Reference |

| Nitrile Oxide (1,3-dipole) | -7.89 | -0.54 | 7.35 | acs.org |

| Allylated Pyrazole (dipolarophile) | -7.64 | -0.29 | 7.35 | acs.org |

This table showcases the use of FMO theory in understanding cycloaddition reactions. The relative energies of the HOMO and LUMO of the reactants determine the electronic demand of the reaction and can help rationalize the observed reactivity and regioselectivity. acs.orgnih.gov

Table 3: Calculated Relative Stabilities of Pyrazole Tautomers

| Tautomer | Substituent Position | Relative Energy (kcal/mol) | Reference |

| 1H-pyrazole-3-thiol | 3-thiol | 0.00 | mdpi.com |

| 1H-pyrazole-5-thiol | 5-thiol | +1.20 | mdpi.com |

This table provides an example of how computational models are used to assess the relative thermodynamic stabilities of different pyrazole tautomers in the gas phase. mdpi.com

These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of pyrazole derivatives. By applying these established methodologies, mechanistic hypotheses for the synthesis and reactivity of this compound can be formulated and tested, guiding future experimental work.

Advanced Applications in Materials Science and Agricultural Chemistry

Role in Advanced Material Design

The unique molecular structure of pyrazole (B372694) derivatives, including those based on the 4-ethyl-1H-pyrazole scaffold, makes them valuable candidates for the design of novel materials with specialized properties.

Non-Linear Optical (NLO) Properties and Materials

Pyrazole derivatives are recognized for their significant nonlinear optical (NLO) properties, which are crucial for applications in optical communications, information storage, and optical limiting. nih.govresearchgate.net Research has focused on synthesizing and characterizing novel pyrazole compounds that exhibit these properties.

A notable study involved the synthesis of a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. researchgate.net The optical nonlinearity of these compounds was investigated in a chloroform (B151607) solution using 5ns laser pulses at a wavelength of 532nm through the open-aperture z-scan technique. researchgate.net The findings revealed that specific substitutions on the pyrazole ring significantly influence the NLO response. researchgate.net Two compounds, in particular, were identified as potential candidates for optical limiting applications:

4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid (compound 3c)

ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (compound 3e) researchgate.net

The study concluded that the presence of a carboxylic acid group and an ester substituent contributed to the maximum nonlinearity observed in compound 3c. researchgate.net These pyrazole-based materials are considered promising for applications that require protection from high-intensity laser beams. nih.govresearchgate.net

Table 1: Characterization Data of Synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates

| Compound No. | R-group | Melting Point (°C) | Yield (%) |

| 3a | tert-Butyl | 135 | 88 |

| 3b | Phenyl | 150 | 95 |

| 3c | 4-Benzoic acid | 200 | 87 |

| 3d | 4-Methyl phenyl | 135 | 85 |

| 3e | 2-Bromo phenyl | 180 | 89 |

| 3f | 4-tert Butyl phenyl | 170 | 90 |

Data sourced from Chandrakantha et al., 2013. researchgate.netresearchgate.net

Incorporation into Polymers and Coatings for Enhanced Material Properties

The pyrazole scaffold serves as a valuable building block in material science for enhancing the properties of polymers and coatings. Ethyl 1H-pyrazole-4-carboxylate, a related derivative, can be incorporated into polymeric structures to improve material characteristics such as durability and resistance to environmental degradation. chemimpex.com The integration of these heterocyclic units can impart specific functionalities to the final material, making them suitable for specialized applications. chemimpex.comsmolecule.com Research in this area explores how the inclusion of pyrazole moieties can lead to the development of new materials with tailored electronic or optical properties. smolecule.com

Agrochemical Applications

The biological activity of pyrazole derivatives has made them a cornerstone in the development of modern agrochemicals. lookchem.commdpi.com They form the basis for a range of products designed to protect crops from various pests and diseases.

Herbicidal and Fungicidal Activity

Herbicidal Activity

Derivatives of pyrazole have demonstrated significant potential as herbicides. A study on novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives revealed potent herbicidal activity. nih.gov Among the compounds tested, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine showed the strongest inhibitory effect on the root growth of Pennisetum alopecuroides, with an IC₅₀ value of 1.90 mg L⁻¹. nih.govresearchgate.net Another compound, 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine, was highly effective at inhibiting chlorophyll (B73375) levels in the same weed species, with an IC₅₀ of 3.14 mg L⁻¹. nih.gov The structure-activity relationship indicated that the group at the 6-position of the pyrimidine (B1678525) ring is crucial for these bleaching activities. nih.gov

In other research, novel 4H-pyrazolo[3,4-d] chemimpex.comCurrent time information in Bangalore, IN.nyxxb.cntriazine-4-ones synthesized from a pyrazole formate (B1220265) starting material displayed significant herbicidal effects at a dosage of 375 g/hm². nyxxb.cn Certain compounds in this series achieved nearly 100% inhibition against the weed Amaranthus retroflexus. nyxxb.cn Furthermore, some pyrazole derivatives have been developed as herbicide safeners, which protect crops like wheat from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. connectjournals.com

Fungicidal Activity

The pyrazole structure is a key component in many effective fungicides. Research has shown that pyrazole derivatives exhibit broad-spectrum fungicidal activity. For instance, ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate was tested for its ability to inhibit the mycelial growth of Botryosphaeria dothidea, a pathogenic fungus that causes significant damage to olive crops. researchgate.net

A separate study synthesized a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety. researchgate.net These compounds showed remarkable fungicidal activity, particularly against Gaeumannomyces graminis var. tritici, the fungus responsible for take-all disease in wheat. researchgate.net Two compounds from this series, 10d and 10e, demonstrated 100% and 94.0% inhibition, respectively, at a low concentration of 16.7 μg/mL, which was comparable to the commercial fungicide pyraclostrobin. researchgate.net Additionally, pyrazolecarboxamides have been synthesized and tested against fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, showing excellent inhibitory activities. scispace.com

Table 2: Selected Herbicidal and Fungicidal Activities of Pyrazole Derivatives

| Derivative Type | Target Organism | Activity/Result | Reference |

| Pyrazolylpyrimidine | Pennisetum alopecuroides (weed) | IC₅₀ = 1.90 mg L⁻¹ (root growth) | nih.govresearchgate.net |

| Pyrazolo[3,4-d]triazinone | Amaranthus retroflexus (weed) | ~100% inhibition at 375 g/hm² | nyxxb.cn |

| Pyrazole-tetrahydroquinoline | G. graminis var. tritici (fungus) | 100% inhibition at 16.7 μg/mL | researchgate.net |

| Pyrazolecarboxamide | Rhizoctonia solani (fungus) | Excellent inhibitory activity | scispace.com |

| Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Botryosphaeria dothidea (fungus) | Significant inhibitory effect | researchgate.net |

Insecticidal Potential

Pyrazole derivatives are a major class of insecticides, with some commercial products based on this chemical structure. frontiersin.org Research continues to explore new pyrazole-based compounds for improved efficacy and broader spectrums of activity.

Novel pyrazole-5-carboxamides have been designed and synthesized, showing good to excellent activity against a wide range of insects. nih.gov These compounds were effective against the cotton bollworm (Helicoverpa armigera), spider mite (Tetranychus cinnabarinus), bean aphid (Aphis craccivora), and mosquito (Culex pipiens pallens). nih.gov In another study, a series of flupyrimin (B3323723) analogs containing an arylpyrazole core demonstrated excellent insecticidal activity against the diamondback moth (Plutella xylostella), with several compounds achieving 100% lethality at a concentration of 400 μg/ml. frontiersin.orgfrontiersin.org Even at a reduced concentration of 25 μg/ml, some of these compounds maintained over 70% insecticidal activity. frontiersin.org

Furthermore, rationally designed pyrazole derivatives have shown potent activity against termites and locusts, with some compounds exhibiting significantly lower LC₅₀ values than the commercial insecticide fipronil. researchgate.net The introduction of different functional groups, such as α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties, into the pyrazole structure has led to compounds with high insecticidal activity against the cotton bollworm. nih.gov

Table 3: Insecticidal Activity of Various Pyrazole Derivatives

| Derivative Class | Target Pest | Activity/Result | Reference |

| Flupyrimin analogs | Plutella xylostella | 100% lethality at 400 μg/ml | frontiersin.orgfrontiersin.org |

| Pyrazole-5-carboxamides | Aphis craccivora | Up to 100% contact activity at 200 mg kg⁻¹ | nih.gov |

| 1H-Pyrazole-5-carboxylic acids | Aphis fabae | 85.7% mortality at 12.5 mg/L | researchgate.net |

| Schiff base pyrazoles | Termites | LC₅₀ = 0.001 μg/mL (outperforming fipronil) | researchgate.net |

| Bi-pyrazole carboxamides | Mythimna separata (army worm) | 40% lethal activity at 600 mg/L | sioc-journal.cn |

Future Directions and Emerging Research Avenues for 4 Ethyl 1h Pyrazole

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may not align with the principles of green chemistry, often utilizing hazardous solvents and reagents. tandfonline.comthieme-connect.com The future of 4-ethyl-1H-pyrazole synthesis lies in the adoption of more environmentally friendly and efficient methodologies.

Recent advancements in organic synthesis have paved the way for greener approaches to pyrazole construction. researchgate.net These methods prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comresearchgate.net For instance, the use of water as a solvent and catalysts like Amberlyst-70, a recyclable resin, have shown promise in the synthesis of various pyrazole derivatives. thieme-connect.comresearchgate.net Solvent-free reactions and microwave-assisted synthesis are also gaining traction as they often lead to faster reaction times, higher yields, and easier product purification. researchgate.nettandfonline.com

Flow chemistry represents another significant leap forward in the synthesis of pyrazoles, including potentially this compound. galchimia.comscilit.com This technology offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. galchimia.comscilit.commdpi.com Continuous flow systems can facilitate multi-step syntheses, allowing for the efficient production of complex pyrazole derivatives without the need to isolate intermediates. rsc.orgrsc.org

| Green Synthetic Approach | Key Advantages | Relevant Research Areas |

| Aqueous Synthesis | Environmentally benign, reduced use of organic solvents. thieme-connect.com | Use of catalysts like Amberlyst-70 and CeO2/CuO@GQDs@NH2 nanocomposites in water. thieme-connect.comresearchgate.net |

| Solvent-Free Reactions | Reduced waste, faster reaction rates, lower energy consumption. tandfonline.com | Reactions at room temperature using organic ionic salts like tetrabutylammonium (B224687) bromide. tandfonline.com |

| Flow Chemistry | Enhanced control, improved safety, scalability, and integration of synthesis and purification. galchimia.comscilit.com | Tandem reactions for the synthesis of substituted pyrazoles from simple starting materials. galchimia.comrsc.org |

| Catalytic Methods | Increased efficiency, selectivity, and recyclability of catalysts. researchgate.netthieme-connect.com | Use of heterogeneous catalysts like silica-supported copper and Lewis acids. thieme-connect.comrsc.org |

Exploration of Untapped Biological Targets and Disease Areas

While pyrazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties, the full therapeutic potential of this compound and its analogs remains to be unlocked. researchgate.netmdpi.comontosight.ai Future research will likely focus on identifying and validating novel biological targets and exploring their efficacy in a broader range of diseases.

The structural versatility of the pyrazole scaffold allows for the design of compounds that can interact with a wide array of biological targets, including enzymes, receptors, and ion channels. researchgate.net For example, pyrazole-based compounds have emerged as potent protein kinase inhibitors, which are crucial in the treatment of cancer and inflammatory disorders. nih.govrjsocmed.com Research into the specific protein kinases that can be modulated by this compound derivatives could lead to the development of more selective and effective therapies. nih.gov

Furthermore, there is growing interest in the potential of pyrazole derivatives in treating neurological diseases, viral infections, and metabolic disorders. researchgate.net Investigating the activity of this compound analogs against targets relevant to these conditions, such as specific neuroreceptors or viral enzymes, could open up new therapeutic avenues.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net For this compound, these techniques offer a powerful approach to rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational method used to correlate the chemical structure of compounds with their biological activity. msjonline.org By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features that contribute to their therapeutic effects. msjonline.orgacs.org This approach significantly accelerates the drug design process and reduces the need for extensive and costly experimental screening. msjonline.org

Molecular docking simulations provide detailed insights into how this compound derivatives bind to their biological targets at the atomic level. asianjpr.comajchem-a.com These simulations can predict the binding affinity and orientation of a ligand within the active site of a protein, helping to explain the observed biological activity and guide the design of more potent inhibitors. asianjpr.commedicalresearchjournal.org For example, docking studies have been used to understand the interactions of pyrazole derivatives with enzymes like cyclooxygenase-2 (COX-2) and various protein kinases. msjonline.orgnih.gov

| Computational Technique | Application in this compound Research | Key Insights |

| QSAR | Predicting the biological activity of novel derivatives. msjonline.orgacs.org | Identification of key physicochemical properties influencing activity. msjonline.org |

| Molecular Docking | Visualizing and predicting binding interactions with biological targets. asianjpr.com | Understanding the molecular basis of activity and guiding lead optimization. ajchem-a.commedicalresearchjournal.org |

| 5D-QSAR | Developing induced-fit models of receptor interactions. nih.gov | Elucidating the role of hydrogen bonding, hydrophobic interactions, and salt bridges in ligand binding. nih.gov |

| DFT Calculations | Calculating molecular descriptors and predicting spectroscopic properties. medicalresearchjournal.org | Relating electronic structure to biological activity. medicalresearchjournal.org |

Integration with Nanotechnology and Targeted Drug Delivery Systems

The integration of this compound with nanotechnology presents exciting opportunities to enhance its therapeutic efficacy and minimize off-target effects. mdpi.com Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing its effectiveness and reducing systemic toxicity. asianjpr.com

Nanoparticles, such as those made from biodegradable polymers or lipids, can be used to encapsulate this compound derivatives. mdpi.commdpi.com This encapsulation can improve the solubility and stability of the drug, as well as control its release profile. researchgate.net Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells, for instance, cancer cells. mdpi.com

The ability of pyrazole derivatives to form stable complexes with metal ions also opens up possibilities for their use in the development of novel nanomaterials. For example, this compound could potentially be incorporated into metal-organic frameworks (MOFs) or used to functionalize metallic nanoparticles for applications in diagnostics and therapy.

The exploration of these future research directions holds the promise of unlocking the full therapeutic potential of this compound, leading to the development of novel, safer, and more effective treatments for a wide range of diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethyl-1H-pyrazole and its derivatives?

- Methodology :

-

Cyclocondensation : React ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol. Hydrolysis of intermediates (e.g., ethyl esters) yields carboxylic acid derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .

-

tert-Butoxide-Assisted Coupling : Use potassium tert-butoxide to facilitate C-(C=O) coupling between esters and amines, enabling efficient pyrazole ring formation. This method avoids harsh conditions and achieves moderate yields (e.g., 53% for 5-amino-3-(4-chlorophenyl)-4-ethyl-1H-pyrazole) .

-

Building Block Strategies : Utilize pre-functionalized pyrazole cores (e.g., 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole) for modular synthesis of complex derivatives .

- Example Reaction Table :

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate + Hydrazine | Reflux in ethanol | Ethyl pyrazole carboxylate | 77% | |

| Chlorophenyl ester + tert-BuOK | THF, 0°C to RT | 4-Ethyl-pyrazole derivative | 53% |

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives?

- Methodology :

-

Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEXII CCD detector) to collect intensity data. Monochromatic radiation (Mo-Kα) ensures high-resolution datasets .

-

Structure Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for solution) to model atomic positions, thermal parameters, and hydrogen bonding. Validate with R-factors (< 0.05 for high quality) .

-

Key Parameters : Analyze bond lengths (e.g., C=O at ~1.28 Å for keto tautomers) and dihedral angles (e.g., 43–47° between pyrazole and aryl rings) to confirm tautomerism and stereoelectronic effects .

- Example Crystallographic Data :

| Parameter | Molecule A | Molecule B |

|---|---|---|

| C=O Bond Length (Å) | 1.286(2) | 1.283(2) |

| Dihedral Angle (°) | 43.28(12) | 46.88(11) |

| Reference |

Advanced Research Questions

Q. How can researchers analyze and resolve tautomerism in this compound derivatives using crystallographic data?

- Methodology :

-

Tautomer Identification : Compare experimental bond lengths (e.g., C=O vs. C–OH) to distinguish keto vs. enol forms. For example, C=O bonds >1.25 Å confirm keto dominance .

-

Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯O) using software like Mercury. R22(8) ring motifs in crystal packing stabilize tautomeric states .

-

Theoretical Validation : Perform DFT calculations (e.g., Gaussian) to compare tautomer energies. Match computed spectra (IR, NMR) with experimental data to validate .

- Case Study :

In 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one, keto tautomers dominate due to intramolecular H-bonding (N2–H⋯O1). Disorder in ethyl groups (occupancy ratio 0.508:0.492) reflects dynamic equilibria in crystallization .

- Case Study :

Q. What strategies are effective in addressing contradictions in reported biological activities of this compound analogs?

- Methodology :

-

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-fluoro vs. 4-chloro aryl groups) and correlate with bioactivity. For example, fluorinated analogs often show enhanced COX-2 inhibition due to electronegativity effects .

-

In Silico Screening : Use molecular docking (AutoDock, Glide) to predict binding affinities. Compare with experimental IC50 values to resolve discrepancies .

-

Metabolic Profiling : Assess pharmacokinetics (e.g., plasma half-life) using LC-MS. Modify substituents (e.g., sulfonamide groups) to optimize bioavailability while retaining activity .

- Example SAR Table :

| Derivative | Substituent (R) | COX-2 IC50 (nM) | Half-Life (h) |

|---|---|---|---|

| 4-Methylphenyl | CH3 | 40 | 8.2 |

| 4-Trifluoromethylphenyl | CF3 | 10 | 12.5 |

| Reference |

Q. How can computational modeling guide the design of this compound-based kinase inhibitors?

- Methodology :

-

Target Selection : Focus on kinases with known pyrazole-binding pockets (e.g., p38 MAPK, A3 adenosine receptors). Use PDB structures (e.g., 1OUY for p38) for template-based modeling .

-

Dynamics Simulations : Run MD simulations (AMBER, GROMACS) to assess ligand stability. Monitor RMSD (< 2.0 Å) and hydrogen bond persistence (>80% simulation time) .

-

ADMET Prediction : Apply QSAR models (e.g., SwissADME) to predict toxicity, solubility, and blood-brain barrier penetration for CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。